Zirconium carbonate

Overview

Description

Zirconium Carbonate, also known as Zirconium (IV) carbonate basic, is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents .

Synthesis Analysis

Zirconium Carbonate can be produced on a large scale in the industry . It has been studied for hydrogen transfer of biomass-derived carboxides . The synthetic approaches for Zirconium Carbonate have been systematically reviewed .Molecular Structure Analysis

Zirconium Carbonate has a complex molecular structure. It is a polymorph and is able to exist as three allotropic forms . The three phases of zirconium and temperatures they exist at are: Monoclinic: up to 1,170 °C, Tetragonal: 1,170–2,370 °C, Cubic: temperatures exceeding 2,370 °C .Chemical Reactions Analysis

Zirconium Carbonate exhibits excellent catalytic properties at low temperatures, especially for the conversion of furfural (FUR) to furfuryl alcohol (FFA) . It has been studied for hydrogen transfer of biomass-derived carboxides .Physical And Chemical Properties Analysis

Zirconium Carbonate is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents . It has a high melting temperature, i.e. 3530 1C .Scientific Research Applications

Catalyst in Pollution Control

Zirconium carbonate can act as a catalyst in pollution control reactions for mobile sources such as cars and trucks. It helps in the emissions reduction of CO/HC/NOx and other toxic substances. It is also used in stationary sources such as chemical manufacturing, petroleum refineries, oil and gas production, etc .

Catalyst in General Refining and Chemical Reactions

Zirconium carbonate is used as a catalyst in general refining and chemical reactions such as hydrogenation, oxidation amination, isomerisation, and Friedel-Craft reaction .

Zirconium-based Metal-Organic Frameworks (Zr-MOFs)

Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored for applications including but not limited to water adsorption, gas storage and separation, heterogeneous catalysis, and chemical sensing .

Zirconium-Based Catalysts in Organic Synthesis

Zirconium compounds, showing Lewis acidic behavior and high catalytic performance, have been recognized as a relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations .

Biomedical Applications

Zirconia nanomaterials, which include zirconium carbonate, have exceptional biomedical applications in dentistry and drug delivery. They also exhibit interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity .

Industrial Applications

Zirconium carbonate finds its applications in various industries including oil-and-gas, mining, chemical and manufacturing industries, aviation and space technology, engineering, metallurgy, and energy .

Catalyst for Specific Reactions

Zirconium (IV) carbonate basic can be used as a catalyst for Meerwein–Ponndorf–Verley reduction of HMF and furfural. It is also used in the one-pot conversion of dihydroxyacetone into ethyl lactate .

Nanocatalysts and Nanosensors

Zirconia nanomaterials, including zirconium carbonate, have found numerous applications as nanocatalysts and nanosensors .

Mechanism of Action

Target of Action

Zirconium carbonate, also known as Zirconium dicarbonate, primarily targets biomass-derived carboxides . It is used as a catalyst in the conversion of these carboxides, particularly furfural (FUR), into furfuryl alcohol (FFA) .

Mode of Action

Zirconium carbonate interacts with its targets through a process known as hydrogen transfer . This compound, referred to as a basic zirconium carbonate (BZC), exhibits excellent catalytic properties, especially at low temperatures . It facilitates the efficient reduction reaction of FUR at temperatures below 100 °C . The ATR-IR spectroscopy and XPS results of different catalysts show that BZC has the strongest acidity among all the comparative catalysts, which is consistent with its best catalytic performance .

Biochemical Pathways

The primary biochemical pathway affected by zirconium carbonate is the hydrogen transfer of biomass-derived carboxides . This pathway involves the conversion of furfural (FUR) to furfuryl alcohol (FFA), a process that is significantly enhanced by the catalytic properties of zirconium carbonate .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The primary result of zirconium carbonate’s action is the efficient conversion of furfural (FUR) to furfuryl alcohol (FFA) . This conversion is performed at low temperatures, and an FFA yield of 98.66% can be obtained even at room temperature . When the temperature reaches 180 °C, the yield of FFA quickly reaches 90.29% within 15 minutes .

Action Environment

The action of zirconium carbonate is influenced by environmental factors such as temperature . Its catalytic properties are particularly effective at low temperatures . .

Future Directions

Zirconium-based nanomaterials, including Zirconium Carbonate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .

properties

IUPAC Name |

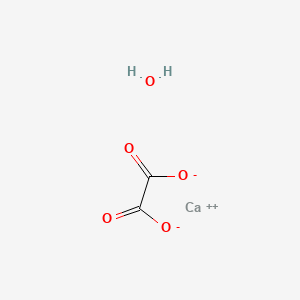

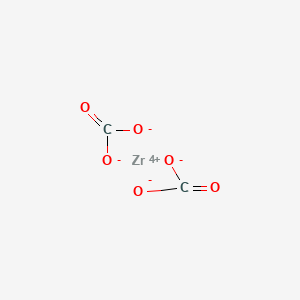

zirconium(4+);dicarbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNLJFOHNHSAR-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O6Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957858 | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium carbonate | |

CAS RN |

23288-53-1, 36577-48-7 | |

| Record name | Zirconium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Zirconium carbonate exists primarily as a basic compound, meaning its composition is variable and often written as Zr(CO3)x(OH)y·nH2O. The exact formula depends on the specific preparation method and degree of hydration. Therefore, providing a precise molecular weight is difficult.

A: Yes. Studies have utilized Extended X-ray Absorption Fine Structure (EXAFS), Raman, and 13C NMR spectroscopy to characterize zirconium carbonate complexes in solution. For example, research confirmed the bidentate coordination of four carbonate ions to a zirconium ion, forming a monomeric [Zr(CO3)4]4− complex in ammonium zirconium carbonate solutions. [, ]

A: Research has demonstrated the catalytic activity of basic zirconium carbonate in various organic reactions. Notably, it efficiently catalyzes the hydrogen transfer of biomass-derived carboxides at relatively low temperatures, highlighting its potential for sustainable chemical transformations. []

A: Basic zirconium carbonate shows promise for producing valuable chemicals from renewable sources. For instance, it effectively catalyzes the one-pot conversion of dihydroxyacetone to ethyl lactate, a platform chemical with diverse applications. The catalyst's effectiveness stems from the synergistic effect of its acidic and basic sites. []

A: Yes, basic zirconium carbonate has shown efficacy as a catalyst in continuous flow applications, particularly for the Meerwein–Ponndorf–Verley reduction of platform chemicals like furfural and 5-hydroxymethylfurfural (HMF) using isopropanol as the hydrogen source. This approach allows for efficient and scalable production of furfuryl alcohol and dihydroxymethylfuran, respectively. []

A: Zirconium carbonate finds significant use in the paper industry, primarily as an insolubilizer in coatings. Specifically, ammonium zirconium carbonate (AZC) is favored for its rapid curing, ease of handling, and effectiveness in enhancing water resistance. [, , ] It reacts with functional groups like carboxyl and hydroxyl groups present in starch and protein-based coatings, leading to enhanced water resistance. []

A: Yes, studies show that treating heavy calcium carbonate with AZC improves its performance as a filler in papermaking. This modification leads to increased paper strength and filler retention. []

A: Zirconium carbonate serves as a precursor for synthesizing various zirconium-containing materials. It can be utilized to produce zirconium phosphate, a compound with applications in catalysis, ion exchange, and other areas. [, ] Additionally, it acts as a starting material for producing nano-zirconia, a versatile material with applications in areas like thermal barrier coatings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3432456.png)